Synthesis of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate
Synthesis of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route for Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate, a substituted aromatic keto-ester. Such molecules serve as valuable intermediates in the synthesis of complex organic structures and are of interest to researchers in medicinal chemistry and materials science.[1] The core of the proposed synthesis is the Friedel-Crafts acylation, a classic and reliable method for forming carbon-carbon bonds with aromatic rings.[2] This document details the strategic selection of starting materials, the in-depth reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. The guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the synthesis.
Introduction and Strategic Overview
Chemical Identity of the Target Molecule
The target compound, Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate, is characterized by a benzene ring substituted with bromo and methyl groups, attached to a seven-carbon chain that contains a ketone and a terminal ethyl ester.
| Property | Value | Reference |
| CAS Number | 898776-88-0 | [3][] |
| Molecular Formula | C₁₆H₂₁BrO₃ | [3][] |
| Molecular Weight | 341.24 g/mol | [3][] |
| IUPAC Name | Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | [3] |
| SMILES | CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)Br | [] |
Retrosynthetic Analysis and Synthetic Strategy
The most logical approach to constructing the target molecule is through a Friedel-Crafts acylation. This powerful reaction creates the key aryl-ketone bond. The retrosynthetic analysis involves disconnecting the bond between the carbonyl carbon and the aromatic ring.
Caption: Retrosynthetic pathway for the target molecule.
This analysis identifies two key starting materials:
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The Aromatic Nucleophile: 2-Bromotoluene (3-bromo-4-methyltoluene).
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The Acylating Agent: An activated form of a C7 chain with a terminal ethyl ester. Specifically, heptanedioic acid monoethyl ester is converted into its more reactive acyl chloride derivative, Ethyl 7-chloro-7-oxoheptanoate.
The overall synthetic workflow is a two-step process, beginning with the activation of the carboxylic acid followed by the main acylation reaction.
Caption: Overall two-step synthetic workflow diagram.
Core Reaction: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction that introduces an acyl group (R-C=O) onto an aromatic ring.[5] This reaction is exceptionally reliable and avoids the common pitfalls of its counterpart, the Friedel-Crafts alkylation, namely carbocation rearrangements and polyalkylation.[6][7]
Mechanism of Action
The reaction proceeds through the generation of a highly electrophilic acylium ion.[2][8]
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Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[9][10]
-
Electrophilic Attack: The π-electron system of the aromatic ring (2-bromotoluene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][8]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final ketone product.[8]
Caption: Simplified mechanism of Friedel-Crafts acylation.
Rationale for Stoichiometric Catalyst
Unlike many catalytic reactions, the Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.[11] This is because the carbonyl oxygen of the product ketone is a Lewis base and forms a stable complex with the AlCl₃. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, one equivalent of AlCl₃ is consumed for each equivalent of product formed. An additional catalytic amount is needed to drive the reaction itself. The complex is typically hydrolyzed during the aqueous workup to liberate the final product.[9]
Experimental Protocol
Safety Note: This procedure involves corrosive and moisture-sensitive reagents. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Step 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
This step involves the conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).
| Reagent | Formula | MW ( g/mol ) | Moles | Amount |
| Heptanedioic acid monoethyl ester | C₉H₁₆O₄ | 188.22 | 1.0 | 188.2 g |
| Thionyl chloride | SOCl₂ | 118.97 | 1.2 | 142.8 g (85 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 500 mL |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a caustic trap (to neutralize HCl and SO₂ byproducts), and a dropping funnel.
-
Charge the flask with heptanedioic acid monoethyl ester and dichloromethane (DCM).
-
Begin stirring and slowly add the thionyl chloride via the dropping funnel over 30 minutes. The reaction is exothermic and will evolve gas.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) for 2-3 hours, or until gas evolution ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude product, Ethyl 7-chloro-7-oxoheptanoate, is a pale yellow oil and can often be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
This is the core step where the aryl-ketone is formed.
| Reagent | Formula | MW ( g/mol ) | Moles | Amount |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.2 | 160.0 g |
| 2-Bromotoluene | C₇H₇Br | 171.04 | 1.0 | 171.0 g |
| Ethyl 7-chloro-7-oxoheptanoate | C₉H₁₅ClO₃ | 206.67 | 1.0 | 206.7 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 1.0 L |
Procedure:
-
In a large, dry, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add dichloromethane (DCM) and cool the flask in an ice/water bath to 0-5°C.
-
Under an inert atmosphere (nitrogen or argon), slowly and portion-wise add the anhydrous aluminum chloride to the cooled DCM with vigorous stirring. This process is exothermic.
-
Once the AlCl₃ is fully suspended, add the 2-bromotoluene dropwise, maintaining the internal temperature below 10°C.
-
After the 2-bromotoluene has been added, slowly add the crude Ethyl 7-chloro-7-oxoheptanoate from Step 1 via the dropping funnel over 1-2 hours. Meticulously maintain the internal temperature at 0-5°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours, then let it warm to room temperature and stir for another 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: a. Cool the reaction mixture back down to 0°C in a large ice bath. b. Very slowly and carefully quench the reaction by pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid (approx. 500g ice and 100mL HCl). This is a highly exothermic and gas-evolving step. c. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice with DCM. e. Combine all organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. g. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a viscous oil or low-melting solid.
Regioselectivity Considerations
The substitution pattern on the aromatic ring is directed by the existing substituents. In 2-bromotoluene, we have:
-
-CH₃ (Methyl): An activating, ortho, para-directing group.
-
-Br (Bromo): A deactivating, ortho, para-directing group.
The acylation occurs at the position C5 (para to the methyl group and ortho to the bromo group). This is the sterically most accessible and electronically favorable position. The strong activating effect of the methyl group at the para position outweighs the deactivating effect of the bromo group, directing the incoming electrophile to that site.
Characterization of Final Product
The purified Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil or solid |
| ¹H NMR | Peaks corresponding to ethyl group (triplet, quartet), aliphatic chain (multiplets), aromatic protons (singlet, doublets), and methyl group (singlet). |
| ¹³C NMR | Peaks for carbonyl carbons (ketone and ester), aromatic carbons, aliphatic carbons, and methyl carbon. |
| IR Spectroscopy | Strong absorption bands around 1730 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (ketone C=O). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (341.24 g/mol ) with a characteristic isotopic pattern for bromine. |
Conclusion
The synthesis of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is reliably achieved through a two-step sequence centered on the Friedel-Crafts acylation reaction. This method offers high yields and excellent control over regioselectivity. Careful management of reaction conditions, particularly temperature and stoichiometry of the Lewis acid catalyst, is critical for success. The resulting product is a versatile intermediate for further chemical elaboration in various fields of applied chemistry.
References
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